1-(Pyridin-4-ylmethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Pyridin-4-ylmethyl)piperazine derivatives generally involves multi-step chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation. A notable example includes the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps. The process demonstrates the compound's synthetic versatility and its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).
Molecular Structure Analysis
Molecular structure analysis of 1-(Pyridin-4-ylmethyl)piperazine derivatives reveals intricate details about their chemical nature. For instance, the crystal structure, DFT study, and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid highlighted the compound's optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals. Such analyses provide insights into the physicochemical properties of these compounds (Shifeng Ban et al., 2023).
Chemical Reactions and Properties
1-(Pyridin-4-ylmethyl)piperazine and its derivatives undergo various chemical reactions, displaying a wide range of properties. For example, reactions between Grignard reagents and heterocyclic N-oxides have been utilized for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines, showcasing the compound's versatility in organic synthesis (Hans F. Andersson et al., 2011).
Physical Properties Analysis
The physical properties of 1-(Pyridin-4-ylmethyl)piperazine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical syntheses and pharmaceutical formulations. These properties are determined through experimental studies and contribute to the understanding of the compound's behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-4-ylmethyl)piperazine, including its reactivity, stability, and interactions with other chemical entities, are fundamental aspects of its application in drug development and chemical research. Studies focusing on the acid-base properties, reactivity patterns, and catalytic capabilities of the compound provide valuable insights into its potential applications (Y. Mary et al., 2014).
Scientific Research Applications
Piperazinyl glutamate pyridines, including derivatives of "1-(Pyridin-4-ylmethyl)piperazine," have shown potential as orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation. This is particularly relevant for developing treatments for cardiovascular diseases (Parlow et al., 2010).
Certain derivatives have been identified as potential dopamine D4 receptor ligands, indicating their possible use in the treatment of neurological and psychiatric disorders (Gu-ca, 2014); (Fang-wei, 2013).
Novel compounds containing the "1-(Pyridin-4-ylmethyl)piperazine" moiety have been synthesized for potential medicinal chemistry applications, including treatments for central nervous system disorders (Balaraju, Kalyani, & Laxminarayana, 2019).
A scalable and facile process for preparing N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, has been developed. This compound has potential applications in treating central nervous system disorders (Wei et al., 2016).
Some derivatives have shown potential in improving memory when administered orally to mice, suggesting their use in cognitive-enhancing therapies (Ming-zhu, 2008).
Certain piperazine derivatives have demonstrated promising anticancer activity, offering potential applications in cancer therapy (Kumar et al., 2013).
Piperazinyl pyrazolo[1,5-a]pyridines have been investigated as G protein-biased dopaminergics, indicating their potential use as novel antipsychotic therapeutics (Möller et al., 2017).
Some compounds containing the "1-(Pyridin-4-ylmethyl)piperazine" structure have shown antimicrobial activity against various bacteria and fungi, suggesting their use in pharmaceuticals and food processing (Patel et al., 2012).
Safety And Hazards
The safety information for 1-(Pyridin-4-ylmethyl)piperazine includes hazard statements H302, H315, H319, H3351. Precautionary statements include P261, P301, P312, P302, P352, P304, P340, P305, P351, P3381.
Future Directions
Piperazine derivatives, including 1-(Pyridin-4-ylmethyl)piperazine, have been used in the synthesis of various pharmaceuticals3. Future research could focus on exploring new synthesis methods and applications for these compounds.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLSJPLCLKCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355605 | |
Record name | 1-(pyridin-4-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)piperazine | |
CAS RN |
62089-74-1 | |
Record name | 1-(pyridin-4-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(pyridin-4-yl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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